4-Phenoxy-4-piperidinecarboxylic acid hydrochloride
Overview
Description
4-Phenoxy-4-piperidinecarboxylic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride typically involves the reaction of phenoxyacetic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
4-Phenoxy-4-piperidinecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Phenoxy-4-piperidinecarboxylic acid hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific biological targets.
Medicine: Research into its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Phenoxy-4-piperidinecarboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:
4-Hydroxy-4-piperidinecarboxylic acid hydrochloride: This compound has a hydroxyl group instead of a phenoxy group, leading to different chemical and biological properties.
4-Phenyl-4-piperidinecarboxylic acid hydrochloride: This compound has a phenyl group instead of a phenoxy group, which also results in different reactivity and applications.
The uniqueness of this compound lies in its phenoxy group, which imparts specific chemical properties that can be exploited in various research and industrial applications.
Biological Activity
4-Phenoxy-4-piperidinecarboxylic acid hydrochloride (CAS No. 2203017-25-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C12H16ClNO3
- Molecular Weight : 257.71 g/mol
- IUPAC Name : 4-phenoxypiperidine-4-carboxylic acid; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For instance, it has been noted to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
Anticancer Properties
Research has shown that derivatives of piperidine compounds exhibit significant anticancer properties. In particular, this compound has demonstrated cytostatic effects against various cancer cell lines. A study highlighted its potency against human Molt4/C8 (T-lymphocytes) and L1210 (leukemic) cell lines, showing higher efficacy than standard chemotherapeutic agents like curcumin and melphalan .
Mechanisms in Cancer Treatment
The compound's mode of action involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair. By disrupting this enzyme's function, the compound can prevent cancer cell proliferation and induce apoptosis in malignant cells .
Metabolic Effects
In addition to its anticancer properties, this compound has been investigated for its role in modulating metabolic pathways. It has been shown to affect lipid metabolism and insulin sensitivity, making it a candidate for further research in diabetes management .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives:
Compound Name | Structural Difference | Biological Activity |
---|---|---|
4-Hydroxy-4-piperidinecarboxylic acid hydrochloride | Hydroxyl group instead of phenoxy group | Different reactivity; less potent against cancer |
4-Phenyl-4-piperidinecarboxylic acid hydrochloride | Phenyl group instead of phenoxy group | Similar but exhibits distinct pharmacological properties |
The presence of the phenoxy group in this compound is crucial for its unique biological activity, providing specific chemical properties that enhance its interaction with biological targets .
Case Studies
- Study on Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of HCT116 (colon cancer) and A431 (skin cancer) cell lines while exhibiting minimal toxicity to non-cancerous cells (RPE1). The results indicated a promising safety profile alongside potent anticancer efficacy .
- Metabolic Pathway Modulation : Another study explored the compound's effects on metabolic pathways related to obesity and diabetes. The findings suggested that it could modulate PPARα activity, leading to improved glucose metabolism and reduced lipid accumulation in adipose tissues .
Properties
IUPAC Name |
4-phenoxypiperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-11(15)12(6-8-13-9-7-12)16-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRAXUKWYOEIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)OC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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